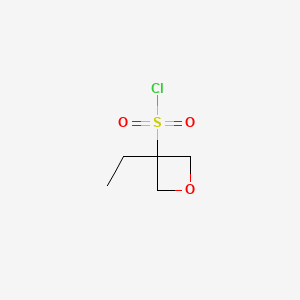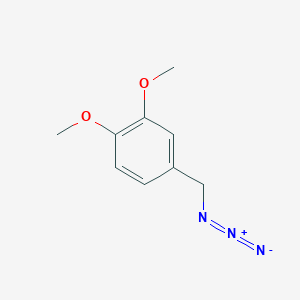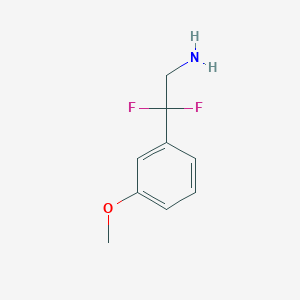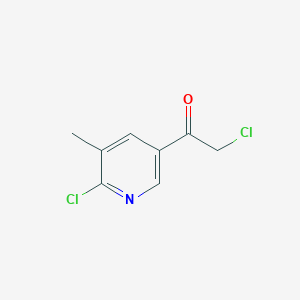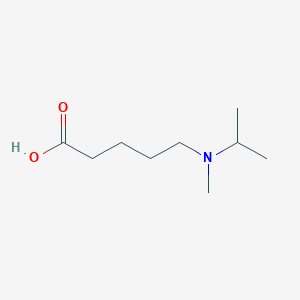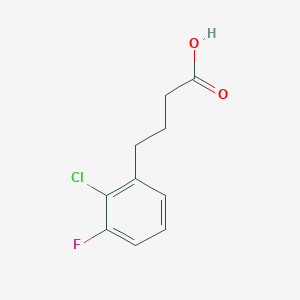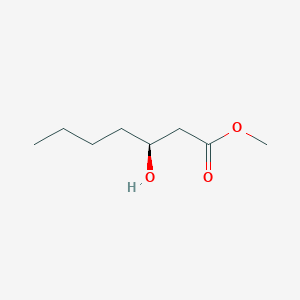
methyl (S)-3-hydroxyheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-hydroxyheptanoate is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group (-OH) attached to the third carbon of a heptanoate chain, with a methyl group esterified at the terminal carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (S)-3-hydroxyheptanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-hydroxyheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the reduction of methyl (S)-3-oxooctanoate using a suitable reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction step converts the keto group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts such as lipases to catalyze the esterification reaction. This method offers advantages in terms of selectivity and environmental sustainability. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-hydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Methyl (S)-3-oxooctanoate.
Reduction: Methyl (S)-3-hydroxyheptanol.
Substitution: Various substituted heptanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (S)-3-hydroxyheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism of action of methyl (S)-3-hydroxyheptanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Methyl (S)-3-hydroxyheptanoate can be compared with other similar compounds such as:
Methyl ®-3-hydroxyheptanoate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
Methyl 3-hydroxybutanoate: A shorter-chain analog with similar functional groups but different physical and chemical properties.
Methyl 3-hydroxydecanoate: A longer-chain analog with potentially different solubility and reactivity profiles.
Propriétés
Formule moléculaire |
C8H16O3 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl (3S)-3-hydroxyheptanoate |
InChI |
InChI=1S/C8H16O3/c1-3-4-5-7(9)6-8(10)11-2/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
XSRWENVOBJMPPL-ZETCQYMHSA-N |
SMILES isomérique |
CCCC[C@@H](CC(=O)OC)O |
SMILES canonique |
CCCCC(CC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
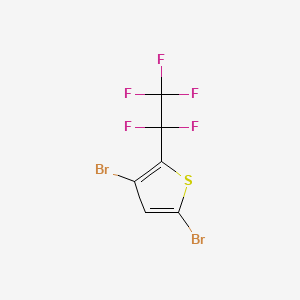
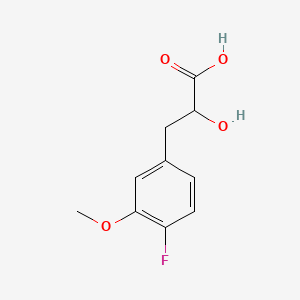
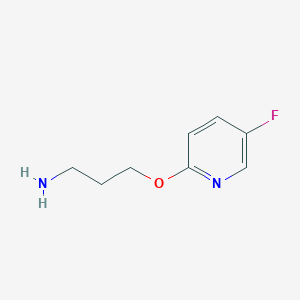
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
